molecular formula C16H12ClN3O2 B12893797 [3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid CAS No. 88696-92-8

[3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid

Cat. No.: B12893797
CAS No.: 88696-92-8
M. Wt: 313.74 g/mol
InChI Key: PYCUYANLKAKOTB-UHFFFAOYSA-N
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Description

[3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid is a heterocyclic compound that features a pyrazole ring substituted with a chlorophenyl group and a pyridinyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid typically involves the condensation of appropriate precursors under controlled conditions One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine This intermediate is then reacted with 2-pyridinecarboxaldehyde to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

The compound has shown potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. It is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It serves as a lead compound for the development of new drugs targeting specific diseases such as cancer, infections, and inflammatory conditions.

Industry

The compound is also utilized in the development of agrochemicals and materials science. Its derivatives can be used as intermediates in the production of pesticides, herbicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [3-(4-Bromophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid: Similar structure with a bromine atom instead of chlorine.

    [3-(4-Methylphenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid: Similar structure with a methyl group instead of chlorine.

    [3-(4-Fluorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of [3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

88696-92-8

Molecular Formula

C16H12ClN3O2

Molecular Weight

313.74 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-1-pyridin-2-ylpyrazol-4-yl]acetic acid

InChI

InChI=1S/C16H12ClN3O2/c17-13-6-4-11(5-7-13)16-12(9-15(21)22)10-20(19-16)14-3-1-2-8-18-14/h1-8,10H,9H2,(H,21,22)

InChI Key

PYCUYANLKAKOTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC(=O)O

Origin of Product

United States

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